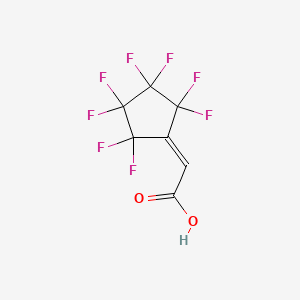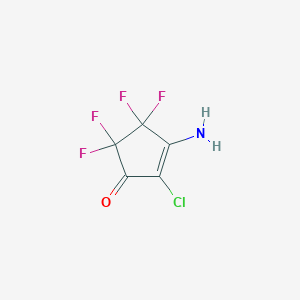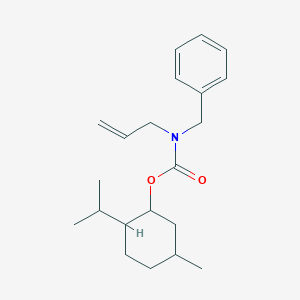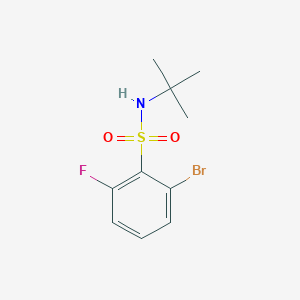
2-Perfluorocyclopentylideneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Perfluorocyclopentylideneacetic acid (2-PFCPD) is a unique organic compound with a wide range of applications in scientific research. It is a novel fluorinated acetic acid derivative that is synthesized through a particular method and has a distinct mechanism of action. This compound has various biochemical and physiological effects that can be used in various laboratory experiments.
Applications De Recherche Scientifique
2-Perfluorocyclopentylideneacetic acid is widely used in scientific research due to its unique properties. It has been used as a catalyst in various organic synthesis reactions, such as the synthesis of polyfluorocyclopentenes and polyfluorocyclopentadienes. It has also been used as a reagent in the synthesis of various fluorinated compounds. Additionally, this compound has been used in the synthesis of various fluorinated polymers materials.
Mécanisme D'action
2-Perfluorocyclopentylideneacetic acid has a distinct mechanism of action. It is an acid that can react with various organic molecules and can be used to form new fluorinated compounds. It can also act as a catalyst in various organic synthesis reactions. Additionally, it can be used to form fluorinated polymers materials.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It can be used to study the effects of fluorinated compounds on various biochemical and physiological processes. Additionally, it can be used to study the effects of fluorinated compounds on various biochemical pathways. Furthermore, it can be used to study the effects of fluorinated compounds on various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Perfluorocyclopentylideneacetic acid has various advantages and limitations for lab experiments. One of the main advantages is that it is a safe and non-toxic compound that can be used in various laboratory experiments. Additionally, it is relatively easy to synthesize and is relatively stable in various laboratory conditions. Furthermore, it can be used to form various fluorinated compounds. However, one of the main limitations is that it is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
2-Perfluorocyclopentylideneacetic acid has a wide range of potential applications in scientific research. One potential future direction is to use it in the synthesis of novel fluorinated compounds. Additionally, it could be used to study the effects of fluorinated compounds on various biochemical and physiological processes. Furthermore, it could be used to study the effects of fluorinated compounds on various biochemical pathways. Finally, it could be used to study the effects of fluorinated compounds on various physiological processes.
Méthodes De Synthèse
2-Perfluorocyclopentylideneacetic acid is synthesized through a three-step process. The first step involves the reaction of 2-bromo-2-chloro-1,3-difluorobenzene with sodium hydroxide to form 2-chloro-1,3-difluorobenzene. The second step involves the reaction of the 2-chloro-1,3-difluorobenzene with potassium fluoride to form 2-fluoro-1,3-difluorobenzene. The third step involves the reaction of 2-fluoro-1,3-difluorobenzene with trifluoroacetic anhydride to form this compound.
Propriétés
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octafluorocyclopentylidene)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F8O2/c8-4(9)2(1-3(16)17)5(10,11)7(14,15)6(4,12)13/h1H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPCXJUSDAUCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C1C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)



![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)

